(3-Amino-5-fluorophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

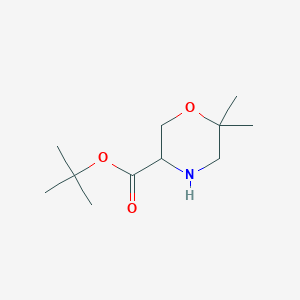

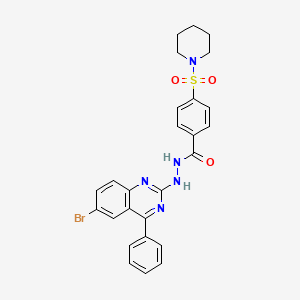

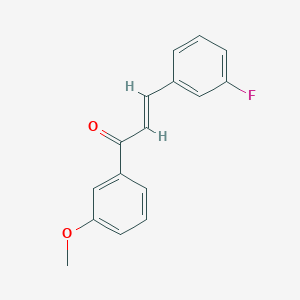

“(3-Amino-5-fluorophenyl)methanol” is a chemical compound with the CAS Number: 1565613-80-0 . It has a molecular weight of 141.15 and is typically stored at room temperature . It is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is “(3-amino-5-fluorophenyl)methanol” and its InChI code is "1S/C7H8FNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2" . This indicates the presence of a fluorine atom, an amino group, and a methanol group on a phenyl ring.Physical And Chemical Properties Analysis

“(3-Amino-5-fluorophenyl)methanol” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

- Gram-Scale Synthesis of Multi-Substituted Arenes : The paper by Sun, Sun, and Rao (2014) discusses the synthesis of compounds like (6-Amino-2-chloro-3-fluorophenyl)methanol through both traditional methods and palladium catalyzed iterative C-H halogenation reactions. The C-H functionalization strategy showed advantages like milder reaction conditions, higher yields, better selectivity, and practicality, and high chemical diversity compared to traditional approaches (Sun, Sun, & Rao, 2014).

Methanol as a Solubilizing Agent

- Impact on Lipid Dynamics : Nguyen et al. (2019) researched methanol's impact on lipid dynamics. Methanol, often used as a solubilizing agent for studying transmembrane proteins/peptides, was found to significantly influence lipid dynamics, including increased mixing and flip-flop kinetics in lipid bilayers (Nguyen et al., 2019).

Fluorescent Logic Gates

- Solvent-Polarity Reconfigurable Fluorescent Logic Gates : Gauci and Magri (2022) designed and synthesized four compounds with a 4-amino-N-aryl-1,8-naphthalimide fluorophore. These compounds function as fluorescent logic gates and can be reconfigured between TRANSFER logic and AND logic by altering solvent polarity. This has potential applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Fluorescence Analysis

- Spectroscopic Studies of Dual Fluorescence : Matwijczuk et al. (2015) conducted fluorescence analysis of 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) in solutions and monocrystals. They observed different fluorescence behaviors in FABT dissolved in methanol versus aqueous environments, which implies potential for rapid analysis of conformational changes in FABT molecules (Matwijczuk et al., 2015).

Methanolysis and Cyclization Studies

- Kinetics of Methanolysis and Cyclization : Sedlák et al. (2001) studied the kinetics of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas in methanol. They explored different reaction pathways and kinetics, contributing to the understanding of these chemical processes in organic synthesis (Sedlák et al., 2001).

Biological Conversion of Methanol

- Engineering Methanol Conversion in Escherichia coli : Whitaker et al. (2017) engineered Escherichia coli to convert methanol into metabolites. They used a NAD-dependent methanol dehydrogenase from Bacillus stearothermophilus and demonstrated the conversion of methanol into biomass components, showcasing a potential pathway for producing specialty chemicals from methanol (Whitaker et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (3-Amino-5-fluorophenyl)methanol may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, suggesting that (3-amino-5-fluorophenyl)methanol may also affect multiple pathways .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that it may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

(3-amino-5-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPPYZJJBUKITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1565613-80-0 |

Source

|

| Record name | (3-amino-5-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2704142.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide](/img/structure/B2704149.png)

![4-Amino-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2704151.png)

![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2704154.png)

![N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2704157.png)

![N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2704158.png)